![molecular formula C17H16ClN5O4 B2797081 Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate CAS No. 1021099-03-5](/img/structure/B2797081.png)
Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate
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Description
Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C17H16ClN5O4 and its molecular weight is 389.8. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Chemical Synthesis
Cyclization reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile have been explored, demonstrating the formation of azolo[5,1-c][1,2,4]triazines under various conditions. This research highlights the influence of solvents on cyclization outcomes, showcasing the synthesis of complex heterocyclic structures (Gray et al., 1976).
Microwave-Promoted Synthesis and Biological Activity
Microwave-assisted methods have been applied to synthesize fused and non-fused 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for antimicrobial, anti-lipase, and antiurease activities, indicating potential biological applications (Özil et al., 2015).
Antimicrobial Assessment
Ethyl 1-aminotetrazole-5-carboxylate derivatives have been investigated for their antimicrobial properties. This work demonstrates the utility of ethyl 1-aminotetrazole-5-carboxylate as a precursor in the synthesis of heterocyclic compounds with potential antimicrobial activities (Taha & El-Badry, 2010).
properties
IUPAC Name |
ethyl 2-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-2-26-17(25)16(24)19-9-10-27-14-8-7-13-20-21-15(23(13)22-14)11-5-3-4-6-12(11)18/h3-8H,2,9-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKBGQOLZCCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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